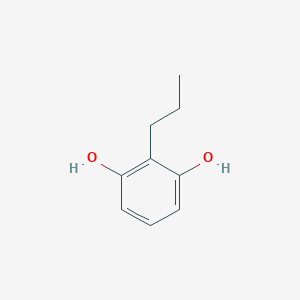

2-Propylbenzene-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCMHOFEBFTMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928072 | |

| Record name | 2-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68146-94-1, 13331-19-6 | |

| Record name | 1,3-Benzenediol, propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13331-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-Propylbenzene-1,3-diol, also known as 2-propylresorcinol. The document details both chemical and biocatalytic methodologies, offering in-depth experimental protocols and quantitative data to support researchers in the fields of organic synthesis and drug development.

Introduction

This compound is a resorcinol (B1680541) derivative with potential applications in medicinal chemistry and materials science. Its synthesis, particularly with high regioselectivity for the 2-position, presents a unique chemical challenge. This guide explores two primary approaches to obtaining this target molecule: a classical chemical synthesis involving the Fries rearrangement and a modern biocatalytic method employing a specialized enzyme.

Chemical Synthesis Route: Fries Rearrangement of Resorcinol Dipropionate

A viable chemical pathway to this compound involves a two-step process starting from the readily available resorcinol. The key steps are the formation of a diester followed by a regioselective Fries rearrangement and subsequent reduction.

Step 1: Synthesis of Resorcinol Dipropionate

The first step is the esterification of resorcinol with propionyl chloride or propionic anhydride (B1165640) to yield resorcinol dipropionate.

Step 2: Regioselective Fries Rearrangement to 2-Propionylresorcinol

The Fries rearrangement of resorcinol dipropionate can yield a mixture of ortho and para acylated products. To favor the formation of the ortho-isomer, 2-propionylresorcinol, specific reaction conditions are crucial. The reaction is typically catalyzed by a Lewis acid, and the temperature plays a significant role in directing the regioselectivity. Lower temperatures generally favor the para-product, while higher temperatures promote the formation of the ortho-isomer.

Step 3: Reduction of 2-Propionylresorcinol to this compound

The final step is the reduction of the ketone functionality of 2-propionylresorcinol to a methylene (B1212753) group. Standard reduction methods such as the Clemmensen or Wolff-Kishner reduction can be employed for this transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

Materials:

-

Resorcinol

-

Propionyl chloride

-

Aluminum chloride (AlCl₃)

-

Nitrobenzene

-

Hydrochloric acid (HCl)

-

Zinc amalgam (Zn(Hg)) or Hydrazine (B178648) hydrate (B1144303) and Potassium hydroxide (B78521)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Esterification: In a round-bottom flask, dissolve resorcinol in pyridine and cool the mixture in an ice bath. Slowly add propionyl chloride dropwise with stirring. Allow the reaction to proceed for 2-4 hours at room temperature. After completion, pour the reaction mixture into cold dilute HCl and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain resorcinol dipropionate.

-

Fries Rearrangement: In a separate flask, suspend anhydrous aluminum chloride in nitrobenzene. Add the resorcinol dipropionate to this suspension and heat the mixture to 120-140°C for 4-6 hours. Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl. Extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to isolate 2-propionylresorcinol.

-

Reduction (Clemmensen): To a flask containing amalgamated zinc, add concentrated hydrochloric acid. Add the 2-propionylresorcinol and reflux the mixture for 4-8 hours. After cooling, extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

or

-

Reduction (Wolff-Kishner): In a flask equipped with a reflux condenser, mix 2-propionylresorcinol with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol. Heat the mixture to 180-200°C for 3-5 hours. After cooling, acidify the reaction mixture with dilute HCl and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

Quantitative Data

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Resorcinol, Propionyl chloride | Pyridine | - | 0 - RT | 2 - 4 | >95 |

| 2 | Resorcinol dipropionate | AlCl₃ | Nitrobenzene | 120 - 140 | 4 - 6 | 40 - 60 (ortho-isomer) |

| 3a | 2-Propionylresorcinol | Zn(Hg), HCl | - | Reflux | 4 - 8 | 70 - 85 |

| 3b | 2-Propionylresorcinol | N₂H₄·H₂O, KOH | Diethylene glycol | 180 - 200 | 3 - 5 | 75 - 90 |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Biocatalytic Synthesis Route: Enzymatic Alkylation with CylK

A highly regioselective and stereospecific approach to the synthesis of 2-alkylresorcinols is offered by biocatalysis. The enzyme CylK, a bacterial Friedel-Crafts alkylase, has been shown to catalyze the alkylation of resorcinol specifically at the C2 position.

Experimental Protocol

Protocol 2: Biocatalytic Synthesis of this compound using CylK

Materials:

-

Resorcinol

-

1-Bromopropane or 1-Iodopropane

-

CylK enzyme (expressed and purified)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Enzyme Expression and Purification: The gene encoding for CylK is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression host (e.g., BL21(DE3)). The protein is overexpressed by induction with IPTG at a suitable temperature (e.g., 16-25°C). The cells are harvested, lysed, and the His-tagged CylK enzyme is purified using nickel-affinity chromatography. The purified enzyme is then dialyzed against a suitable storage buffer.

-

Enzymatic Reaction: In a reaction vessel, dissolve resorcinol and the alkyl halide (1-bromopropane or 1-iodopropane) in the buffer solution. Add the purified CylK enzyme to initiate the reaction. The reaction is typically incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation for 24-48 hours.

-

Product Extraction and Purification: After the reaction is complete, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data

| Reactants | Enzyme | Buffer | Temperature (°C) | Time (h) | Conversion (%) |

| Resorcinol, 1-Bromopropane | CylK | Tris-HCl (pH 7.5) | 30 | 24 | ~70-85 |

Note: Conversion rates can be influenced by enzyme concentration, substrate loading, and reaction conditions.

Potential Application in Drug Development: Targeting the PI3K/AKT Signaling Pathway

While direct studies on this compound are limited, a structurally related compound, dimethoxytolyl propylresorcinol, has demonstrated anti-leukemia activity by inducing apoptosis and mitophagy through the PI3K/AKT pathway. This suggests that this compound may also possess the potential to modulate this critical cellular signaling cascade, which is often dysregulated in cancer.

The PI3K/AKT pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Signaling Pathway Diagram

In-Depth Technical Guide to the Physicochemical Properties of 2-Propylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Propylbenzene-1,3-diol (CAS No: 13331-19-6). The information herein is intended to support research, development, and application activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

This compound, also known as 2-propylresorcinol, is an aromatic organic compound with a molecular formula of C₉H₁₂O₂. Its structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at position 2. This substitution pattern influences its chemical reactivity and physical properties.

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 13331-19-6 | [1][4][5] |

| Melting Point | 101-103 °C | [6][7] |

| Boiling Point | 280 °C | [6][7] |

| Density | 1.122 g/cm³ | [6][7] |

| Flash Point | 135 °C | [6][7] |

| logP (Octanol-Water Partition Coefficient) | 2.05030 | [4][6] |

| pKa (Predicted) | 9.97 ± 0.10 | [6] |

| Water Solubility | Slightly soluble | [5] |

| Appearance | Not specified (likely a solid at room temperature) | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Propylresorcinol, 2-n-Propylresorcinol | [2][6] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the solid is compacted at the bottom to a height of 2-3 mm.[6]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample.[5][8]

Determination of Water Solubility (Flask Method)

This method provides a quantitative measure of the solubility of a substance in water at a specific temperature.

Apparatus:

-

Erlenmeyer flask with a stopper

-

Analytical balance

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., syringe filter)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in an Erlenmeyer flask.

-

Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 25 °C. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[9]

-

Phase Separation: The solution is allowed to stand to let any undissolved solid settle. A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. The solubility is then expressed in units such as g/L or mol/L.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are limited. However, as a member of the alkylresorcinol class of compounds, it is anticipated to exhibit certain biological activities. Alkylresorcinols are known to possess antimicrobial, antioxidant, and cytotoxic properties.[10][11][12] Their amphiphilic nature allows them to interact with and incorporate into cellular membranes, potentially altering membrane fluidity and function.

One study has indicated that certain dialkylresorcinols can act as signaling molecules in bacteria through the LuxR homolog PauR.[4] Furthermore, it has been noted that derivatives of this compound have been synthesized for use as liver X receptor β-selective agonists, suggesting a potential, albeit indirect, link to this signaling pathway which is crucial in the regulation of cholesterol, fatty acid, and glucose homeostasis.[13][14][15]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of the melting point of a solid organic compound like this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. oecd.org [oecd.org]

- 4. pnas.org [pnas.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. oecd.org [oecd.org]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Liver X receptor - Wikipedia [en.wikipedia.org]

- 14. Liver X receptor (LXR)-beta regulation in LXRalpha-deficient mice: implications for therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Propylbenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propylbenzene-1,3-diol (also known as 2-propylresorcinol), a valuable building block in the synthesis of various organic molecules. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of expected and predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound. It is important to note that the NMR and Mass Spectrometry data are predicted, and the IR data is based on characteristic functional group absorptions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 3H | Ar-H |

| ~5.0-6.0 | br s | 2H | Ar-OH |

| 2.58 | t | 2H | Ar-CH₂ -CH₂-CH₃ |

| 1.65 | sext | 2H | Ar-CH₂-CH₂ -CH₃ |

| 0.95 | t | 3H | Ar-CH₂-CH₂-CH₃ |

Disclaimer: Predicted data. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C -OH |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C H |

| ~115.0 | Ar-C H |

| ~110.0 | Ar-C -propyl |

| 37.5 | Ar-CH₂ -CH₂-CH₃ |

| 24.5 | Ar-CH₂-CH₂ -CH₃ |

| 14.0 | Ar-CH₂-CH₂-CH₃ |

Disclaimer: Predicted data. Actual chemical shifts may vary.

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 107 | Medium | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 95 | Medium | [M - C₂H₅ - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Disclaimer: Predicted fragmentation pattern. Actual fragments and intensities may vary based on ionization method and energy.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for both ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Methanol or other suitable volatile solvent

-

Mass spectrometer with an electron ionization (EI) source (e.g., as part of a GC-MS system)

Procedure (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like methanol.

-

GC-MS System Setup:

-

Set up the gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the oven temperature program to ensure good separation and elution of the compound.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

Set the mass scan range (e.g., m/z 40-400).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated by the GC column and then enter the mass spectrometer.

-

The mass spectrometer will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and identify the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylresorcinols (ARs) are a class of phenolic lipids synthesized by a variety of organisms, including bacteria, fungi, and higher plants.[1] These amphiphilic molecules consist of a dihydroxybenzene (resorcinol) ring with a hydrocarbon side chain. While the specific compound 2-Propylbenzene-1,3-diol is a known chemical entity, extensive literature review reveals it is not a commonly reported naturally occurring alkylresorcinol. The predominant focus of research has been on 5-n-alkylresorcinols with long, odd-numbered carbon chains (C15-C25) and certain dialkylresorcinols. This guide provides an in-depth overview of the natural occurrence, quantitative distribution, and biological significance of these prominent alkylresorcinols.

Natural Occurrence and Distribution of Alkylresorcinols

Alkylresorcinols are found in a diverse range of organisms, with particularly high concentrations in the outer layers of cereal grains.[1]

1.1. In Plants:

The most significant dietary source of alkylresorcinols for humans is whole-grain cereals, particularly wheat, rye, and barley.[1][2] They are concentrated in the bran fraction, specifically in the hyaline layer, testa, and inner pericarp.[3][4] Consequently, whole-grain flour and products have a much higher AR content than refined flour.[5] Alkylresorcinols have also been identified in other plant sources, including mango peels and leaves, and cashew nut shells.[1][6]

1.2. In Bacteria:

Certain bacteria are known to produce alkylresorcinols, often as part of their cell wall or as signaling molecules. For instance, Pseudomonas chlororaphis produces 2-hexyl-5-propyl resorcinol (B1680541), a compound implicated in biofilm formation and biocontrol activities.[7][8] Dialkylresorcinols also play a role in bacterial quorum sensing, a cell-to-cell communication mechanism.[9]

1.3. In Fungi:

The presence of alkylresorcinols has also been reported in some fungal species, although this area is less extensively studied compared to plants and bacteria.

Quantitative Data on Alkylresorcinol Homologs in Cereals

The concentration and composition of alkylresorcinol homologs vary between different cereal species. This variation can be used to identify the source of whole grains in food products.[10][11]

| Cereal | Total Alkylresorcinols (µg/g dry matter) | Predominant Homologs | C17:0/C21:0 Ratio | Reference(s) |

| Wheat | ||||

| Triticum aestivum | 227 - 1429 | C21:0, C19:0, C23:0 | ~0.1 | [11][12][13] |

| Triticum durum | 54 - 751 | C21:0, C19:0 | ~0.01 | [10] |

| Rye | 720 - 1150 | C19:0, C17:0, C21:0 | ~1.0 | [11][12] |

| Barley | 40 - 110 | C25:0, C23:0 | - | [10] |

| Triticale | 439 - 647 | - | - | [10] |

Note: The ranges in total alkylresorcinol content can be influenced by variety, growing conditions, and analytical methods.

Experimental Protocols

Accurate quantification and characterization of alkylresorcinols require specific extraction and analytical techniques.

2.1. Extraction of Alkylresorcinols from Cereal Grains (Ultrasound-Assisted Extraction)

This method is a rapid and efficient procedure for extracting alkylresorcinols from plant matrices.

-

Sample Preparation: Mill whole cereal grains to a fine powder.

-

Extraction:

-

Weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

-

Add 2 mL of a suitable organic solvent (e.g., acetone (B3395972) or ethyl acetate).

-

Vortex the mixture for 1 minute.

-

Place the tube in an ultrasonic bath for 15-30 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Combine the supernatants.

-

-

Solvent Evaporation: Evaporate the solvent from the combined supernatants under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for analysis.

2.2. Analysis of Alkylresorcinols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of individual alkylresorcinol homologs.

-

Derivatization:

-

Take a known volume of the reconstituted extract and evaporate to dryness under nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the sample at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of specific homologs or full scan for identification.

-

Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

-

-

Quantification: Use an internal standard (e.g., a synthetic alkylresorcinol with a chain length not present in the sample) for accurate quantification.

2.3. Analysis of Alkylresorcinols by High-Performance Liquid Chromatography with Diode Array and Mass Spectrometric Detection (HPLC-DAD-MSn)

HPLC provides a robust method for the separation and quantification of alkylresorcinols without the need for derivatization.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both often with a small amount of acid (e.g., 0.1% formic acid).

-

Gradient Program: A typical gradient would start with a lower percentage of organic solvent and increase over time to elute the more hydrophobic, longer-chain homologs.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

-

Detection:

-

Quantification: Use external standards of known alkylresorcinol homologs for quantification.

Signaling Pathways and Biological Activities

Alkylresorcinols have been shown to modulate various biological pathways, highlighting their potential as bioactive compounds.

3.1. Nrf2/ARE Signaling Pathway

Alkylresorcinols, particularly those from wheat, have been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[10] This pathway is a key regulator of the cellular antioxidant response.

3.2. Bacterial Quorum Sensing

In certain bacteria, dialkylresorcinols function as signaling molecules in quorum sensing, a process that regulates gene expression in response to population density. The LuxR-type receptor PauR in Photorhabdus asymbiotica senses dialkylresorcinols, leading to the regulation of virulence factors.[9]

Biosynthesis of Alkylresorcinols

Alkylresorcinols are synthesized via the polyketide pathway, specifically by Type III polyketide synthases (PKSs).[16][17] These enzymes utilize a fatty acyl-CoA as a starter unit and malonyl-CoA as an extender unit.

Conclusion

Alkylresorcinols, particularly the long-chain homologs found in whole-grain cereals, are a significant class of naturally occurring phenolic lipids. Their quantitative distribution varies among different plant and microbial sources. The detailed experimental protocols provided in this guide offer a foundation for their accurate analysis. The elucidation of their roles in key signaling pathways, such as the Nrf2/ARE and bacterial quorum sensing, underscores their potential as bioactive molecules for further investigation in nutrition and drug development. Future research should continue to explore the full spectrum of alkylresorcinol diversity in nature and their mechanisms of action in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cris.vtt.fi [cris.vtt.fi]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Compound 2-Hexyl, 5-Propyl Resorcinol Has a Key Role in Biofilm Formation by the Biocontrol Rhizobacterium Pseudomonas chlororaphis PCL1606 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dialkylresorcinols as bacterial signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkylresorcinols as markers of whole grain wheat and rye in cereal products | SLU publication database (SLUpub) [publications.slu.se]

- 12. Alkylresorcinols in selected Polish rye and wheat cereals and whole-grain cereal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Profiling of Alk(en)ylresorcinols in cereals by HPLC-DAD-APcI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of Aliphatic Polyketides by Type III Polyketide Synthase and Methyltransferase in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

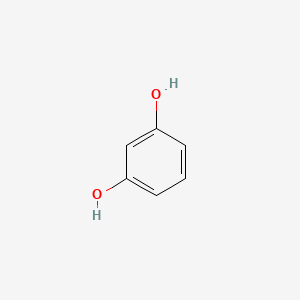

The Resorcinol Core: A Technical Guide to its Discovery, Historical Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (B1680541), systematically named benzene-1,3-diol, is a highly versatile aromatic organic compound. Its unique chemical reactivity, stemming from the meta-disposed hydroxyl groups on a benzene (B151609) ring, has cemented its role as an indispensable building block in a vast array of applications. From the production of high-performance resins and adhesives to its critical role as a chemical intermediate in the synthesis of dyes, UV stabilizers, and pharmaceuticals, the influence of resorcinol is extensive.[1][2] In the realm of medicinal chemistry and drug development, the resorcinol scaffold is a recurring motif in compounds designed for dermatological treatments, anticancer therapies, and other therapeutic areas. This technical guide provides an in-depth exploration of the discovery and historical synthesis of resorcinol and its derivatives, offering detailed experimental methodologies, quantitative data, and a look into its evolving role in the pharmaceutical landscape.

Discovery and Historical Context

The first preparation and chemical analysis of resorcinol were reported in 1864 by the Austrian chemist Heinrich Hlasiwetz and his student Ludwig Barth. The name "resorcinol" was derived from its relationship to orcinol, a similar compound, and its initial isolation from the fusion of natural resins with alkali.[3] Early production methods relied on these relatively inefficient processes, such as melting resins like galbanum and asafoetida with potassium hydroxide (B78521) or distilling Brazilwood extract.[3] Other early synthetic routes included the fusion of 3-iodophenol (B1680319) or phenol-3-sulfonic acid with potassium carbonate.[3]

Evolution of Synthetic Methodologies

The industrial-scale synthesis of resorcinol has undergone significant evolution, driven by the need for greater efficiency, cost-effectiveness, and improved environmental profiles.

Historical Industrial Synthesis: Benzene Disulfonation and Alkali Fusion

For many decades, the dominant commercial method for producing resorcinol was a multi-step process beginning with benzene.[1][4] This classical route, while effective, was energy-intensive and generated significant sulfur-containing waste.[3][5]

The process involved two primary stages:

-

Benzene Disulfonation: Benzene was treated with fuming sulfuric acid (oleum) to introduce two sulfonic acid groups onto the aromatic ring, yielding benzene-1,3-disulfonic acid.[4][6]

-

Alkali Fusion: The resulting benzenedisulfonic acid was then fused with a strong base, typically sodium hydroxide, at high temperatures (around 300°C). This harsh step replaced the sulfonic acid groups with hydroxyl groups, forming the disodium (B8443419) salt of resorcinol.[1][4] The final product, resorcinol, was obtained by acidifying the aqueous solution of the melt, followed by extraction and purification.[5]

References

- 1. Resorcinol | Synthesis, Derivatives, Reactions | Britannica [britannica.com]

- 2. How to synthesis Resorcinol_Chemicalbook [chemicalbook.com]

- 3. Resorcinol - Wikipedia [en.wikipedia.org]

- 4. US2856437A - Resorcinol production - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Thermodynamic Stability of 2-Propylbenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Propylbenzene-1,3-diol, also known as 2-propylresorcinol. Given the limited direct literature on this specific compound, this guide synthesizes data from its parent compound, resorcinol (B1680541), and other related phenolic derivatives to provide a robust predictive assessment of its stability profile. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, safety, and efficacy. It is governed by thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A compound is considered thermodynamically stable under a given set of conditions if it exists in a low energy state with little tendency to undergo chemical or physical transformations. Key analytical techniques to assess thermal stability include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C9H12O2 | [1] |

| Molecular Weight | 152.19 g/mol | [2] |

| Melting Point | 103 °C | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13331-19-6 |

Thermal Stability Analysis

While specific experimental data for this compound is not extensively available, the thermal behavior of resorcinol provides a strong predictive basis. The addition of a propyl group is expected to influence the volatility and thermal degradation profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material. For phenolic compounds like resorcinol, TGA typically reveals weight loss due to volatilization and decomposition at elevated temperatures.

A study on resorcinol showed that weight loss begins around 200°C and concludes around 246°C, which is attributed to volatilization[3]. Another study on resorcinol-formaldehyde resins also demonstrated the utility of TGA in observing multi-step degradation processes[3][4][5]. For this compound, the onset of volatilization may be slightly different due to its higher molecular weight compared to resorcinol.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and to study curing and decomposition reactions.

DSC analysis of resorcinol has shown a distinct melting point and has been used to study the latent heat of fusion[3][6]. For phenolic resins, DSC is instrumental in characterizing the curing process, which involves exothermic reactions[7][8][9][10]. The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point at 103°C.

Experimental Protocols

Detailed methodologies for performing TGA and DSC analyses on phenolic compounds are provided below.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a linear heating rate of 10°C/min up to a final temperature of 600°C[11].

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA and its derivative (DTG) curve.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a controlled rate, for example, 10°C/min, to a temperature well above its melting point (e.g., 250°C)[8].

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus) from the endothermic peak.

-

Degradation Pathways and Kinetics

The degradation of phenolic compounds can occur through various mechanisms, including oxidation and thermal decomposition. For this compound, potential degradation pathways may involve the oxidation of the hydroxyl groups and cleavage of the propyl side chain at high temperatures. The study of degradation kinetics, often using methods like the Arrhenius equation, is crucial for predicting the shelf life of the compound under various storage conditions[12][13][14]. Accelerated stability studies at elevated temperatures and humidity can provide valuable data for these kinetic models[15][16].

Signaling Pathways Involving Resorcinols

Resorcinol and its derivatives have been shown to interact with various cellular signaling pathways. For instance, resorcinol can inhibit melanogenesis by suppressing cAMP signaling and activating the p38 MAPK pathway[17][18]. These interactions are often linked to the antioxidant properties of resorcinols, which involve electron transfer and the modulation of reactive oxygen species (ROS)[19]. Understanding these pathways is crucial for the development of drugs based on resorcinol structures.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

Resorcinol Signaling Pathway in Melanogenesis

Caption: Resorcinol's role in melanogenesis signaling.

References

- 1. CID 53435096 | C18H24O4 | CID 53435096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. tainstruments.com [tainstruments.com]

- 9. adhesion.kr [adhesion.kr]

- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 11. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 12. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 13. youtube.com [youtube.com]

- 14. Accelerated stability studies | PPTX [slideshare.net]

- 15. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell signaling and receptors with resorcinols and flavonoids: redox, reactive oxygen species, and physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Biological Activities of 2-Propylbenzene-1,3-diol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activities of 2-Propylbenzene-1,3-diol

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the potential biological activities of this compound. Despite a thorough search of available scientific literature, no specific studies detailing the biological activities, experimental protocols, or signaling pathways associated with this compound have been identified. This document will, therefore, focus on the broader class of alkylresorcinols, to which this compound belongs, to infer its potential biological profile. This guide also highlights the significant research gap that currently exists for this specific compound.

Introduction to this compound

This compound, also known as 2-propylresorcinol, is a phenolic compound belonging to the family of alkylresorcinols. Its chemical structure consists of a benzene (B151609) ring with two hydroxyl groups at positions 1 and 3, and a propyl group at position 2. While its synthesis and basic chemical properties are documented, its biological functions remain largely unexplored.

Inferred Biological Activities from the Alkylresorcinol Class

Alkylresorcinols are a class of phenolic lipids found in various natural sources, including bacteria, fungi, and plants.[1][2] Extensive research on various alkylresorcinols has revealed a wide range of biological activities. Based on the activities of structurally similar compounds, the following potential biological activities for this compound can be hypothesized:

-

Antimicrobial and Antifungal Activity: Alkylresorcinols are well-documented for their antimicrobial properties.[1] This activity is often attributed to their ability to disrupt cell membranes.

-

Antioxidant Activity: The phenolic structure of alkylresorcinols suggests potential antioxidant properties, allowing them to scavenge free radicals and protect against oxidative stress.[1][2]

-

Cytotoxic and Anticancer Activity: Certain alkylresorcinols have demonstrated cytotoxic effects against various cancer cell lines.[1][2]

-

Enzyme Inhibition: Some members of this class have been shown to inhibit various enzymes.

It is crucial to emphasize that these are potential activities based on the broader class of alkylresorcinols. Without direct experimental evidence, the specific biological profile of this compound remains unknown.

Gaps in Current Research

The primary and most significant finding of this review is the complete lack of dedicated studies on the biological activities of this compound. This presents a substantial gap in the scientific literature and a promising area for future research. Key areas that require investigation include:

-

Screening for Biological Activity: A comprehensive screening of this compound against a panel of biological targets is necessary to identify any potential therapeutic effects. This should include assays for antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies will be required to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

-

Toxicological Profile: A thorough evaluation of the safety and toxicity of this compound is essential before it can be considered for any therapeutic application.

Hypothetical Experimental Workflow

To address the current knowledge gap, a hypothetical experimental workflow for the initial biological characterization of this compound is proposed.

Caption: Hypothetical workflow for investigating this compound.

Conclusion and Future Directions

References

An In-depth Technical Guide on the Solubility Profile of 2-Propylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Propylbenzene-1,3-diol (also known as 2-propylresorcinol). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines known data, predicted solubility trends based on structurally similar compounds, and detailed experimental protocols for determining its solubility. This document is intended to be a valuable resource for researchers and professionals involved in the handling, formulation, and development of this compound.

Introduction to this compound

This compound is a phenolic compound with the chemical formula C₉H₁₂O₂. It is a derivative of resorcinol (B1680541) and is recognized as a valuable building block in the synthesis of various organic molecules. Notably, it serves as a precursor in the preparation of azolylbutoxychromenone derivatives, which act as selective agonists for the liver X receptor β (LXRβ), a key regulator of lipid metabolism and inflammation.[1] Understanding its solubility is critical for its application in synthetic chemistry and drug development.

Solubility Profile

Currently, there is a scarcity of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The available information indicates that it is "slightly soluble in water".[1]

Predicted Solubility in Various Solvents

Based on the chemical structure of this compound, which features a polar diol functional group on a nonpolar propylbenzene (B89791) backbone, its solubility in various solvents can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.

For a qualitative understanding, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on the known solubility of the parent compound, resorcinol, and general principles of solubility for phenolic compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The hydroxyl groups can form hydrogen bonds with protic solvents. The propyl group may limit solubility in water compared to resorcinol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Diethyl Ether | Soluble | The polar nature of these solvents can interact with the hydroxyl groups of the solute. |

| Nonpolar Aromatic | Toluene (B28343) | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene (B151609) ring of the solute, but the polarity mismatch with the diol group will limit solubility. |

| Nonpolar Aliphatic | Hexane | Insoluble | The significant difference in polarity between the highly nonpolar solvent and the polar solute will result in very low solubility. |

Quantitative Solubility Data (Analog Compound: Resorcinol)

To provide a more quantitative perspective, the following table presents the solubility data for resorcinol (benzene-1,3-diol), a structurally similar compound without the propyl group. This data can serve as a useful reference point for estimating the solubility of this compound. The presence of the propyl group in this compound is expected to decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents compared to resorcinol.

| Solvent | Solubility of Resorcinol ( g/100 mL) |

| Water | 110 (at 20 °C) |

| Ethanol | Readily Soluble |

| Diethyl Ether | Readily Soluble |

| Chloroform | Insoluble |

| Carbon Disulfide | Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following section outlines a detailed methodology for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to facilitate the separation of the undissolved solid from the saturated solution.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Synthesis of this compound

While several methods exist for the synthesis of substituted resorcinols, a common approach involves the Friedel-Crafts acylation of a suitable precursor followed by reduction. The following is a plausible synthetic route for this compound.

Synthetic Pathway

Caption: A simplified diagram illustrating a potential two-step synthesis of this compound from resorcinol.

General Experimental Protocol

Step 1: Friedel-Crafts Acylation of Resorcinol

-

In a reaction flask equipped with a stirrer and a reflux condenser, dissolve resorcinol in a suitable inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

-

Cool the mixture in an ice bath.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

-

Add propanoyl chloride dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-acylresorcinol.

-

Purify the product by recrystallization or column chromatography.

Step 2: Reduction of 2-Acylresorcinol

-

Clemmensen Reduction:

-

Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride.

-

Add the amalgamated zinc, concentrated hydrochloric acid, water, and the 2-acylresorcinol to a reaction flask.

-

Reflux the mixture for several hours. Add more hydrochloric acid as needed during the reaction.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Wash, dry, and evaporate the solvent to yield this compound.

-

-

Wolff-Kishner Reduction:

-

In a reaction flask, mix the 2-acylresorcinol with hydrazine (B178648) hydrate (B1144303) and a high-boiling point solvent (e.g., diethylene glycol).

-

Add a strong base, such as potassium hydroxide.

-

Heat the mixture to a high temperature to facilitate the formation of the hydrazone and subsequent reduction, distilling off water and excess hydrazine.

-

After the reaction is complete, cool the mixture, add water, and acidify.

-

Extract the product, wash, dry, and purify as described above.

-

Role in Liver X Receptor β (LXRβ) Signaling

This compound is a precursor for the synthesis of selective LXRβ agonists.[1] LXRβ is a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.

LXRβ Signaling Pathway

The following diagram illustrates the general signaling pathway of LXRβ activation.

Caption: A simplified representation of the LXRβ signaling cascade from ligand binding to cellular response.

Conclusion

This technical guide has provided a detailed overview of the solubility profile of this compound. While specific quantitative data remains limited, a strong predictive understanding of its solubility behavior has been established based on its chemical structure and the properties of analogous compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data. Furthermore, the outlined synthetic pathway and the visualization of the LXRβ signaling pathway provide valuable context for the application of this compound in drug discovery and development. Further experimental investigation into the quantitative solubility of this compound in a broader range of solvents is encouraged to expand upon the foundational information presented in this guide.

References

Synthesis of 2-Propylbenzene-1,3-diol Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-propylbenzene-1,3-diol and its derivatives. This class of compounds, belonging to the broader family of alkylresorcinols, is of significant interest due to their diverse biological activities. This document outlines a robust synthetic pathway, provides detailed experimental protocols, and summarizes key quantitative data. Additionally, it includes diagrams of the synthetic workflow and relevant biological signaling pathways to support further research and development.

Introduction

Alkylresorcinols are naturally occurring phenolic lipids found in various plants, bacteria, and fungi. Their structure, characterized by a dihydroxybenzene ring with an alkyl chain, imparts a range of biological properties, including antioxidant, antimicrobial, and anticancer activities. This compound, a specific member of this class, serves as a valuable scaffold for the development of novel therapeutic agents. This guide focuses on a practical and efficient synthetic route to this core molecule and its analogs, starting from readily available commercial materials.

Synthetic Pathway

A reliable and scalable three-step synthetic route to this compound has been devised, commencing with the commercially available 1,3-dimethoxybenzene (B93181). The overall strategy involves:

-

Friedel-Crafts Acylation: Introduction of a propionyl group at the C2 position of the 1,3-dimethoxybenzene ring.

-

Clemmensen Reduction: Reduction of the ketone functionality to an alkyl group.

-

Demethylation: Removal of the methyl protecting groups to yield the final diol.

Experimental Protocols

The following protocols are detailed procedures for the synthesis of this compound.

Step 1: Synthesis of 2',4'-Dimethoxypropiophenone

Reaction: Friedel-Crafts Acylation

This procedure involves the acylation of 1,3-dimethoxybenzene with propanoyl chloride using aluminum chloride as a Lewis acid catalyst.

-

Materials:

-

1,3-Dimethoxybenzene (1.0 eq)

-

Propanoyl chloride (1.2 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add propanoyl chloride dropwise.

-

After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2',4'-dimethoxypropiophenone.

-

Step 2: Synthesis of 2-Propyl-1,3-dimethoxybenzene

Reaction: Clemmensen Reduction

This step reduces the ketone group of 2',4'-dimethoxypropiophenone to a methylene (B1212753) group.

-

Materials:

-

2',4'-Dimethoxypropiophenone (1.0 eq)

-

Amalgamated zinc (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

To a round-bottom flask containing the amalgamated zinc, add water, concentrated HCl, and a solution of 2',4'-dimethoxypropiophenone in toluene.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic condition.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-propyl-1,3-dimethoxybenzene.

-

Step 3: Synthesis of this compound

Reaction: Demethylation

The final step involves the cleavage of the methyl ethers to yield the desired diol using boron tribromide.[1][2][3][4]

-

Materials:

-

2-Propyl-1,3-dimethoxybenzene (1.0 eq)

-

Boron tribromide (BBr₃) (2.5 eq, 1M solution in DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-propyl-1,3-dimethoxybenzene in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

-

Add a 1M solution of BBr₃ in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Wash the mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. Yields are based on typical outcomes for analogous reactions reported in the literature. Spectroscopic data are predicted values.

Table 1: Reaction Yields

| Step | Product Name | Starting Material | Typical Yield (%) |

| 1 | 2',4'-Dimethoxypropiophenone | 1,3-Dimethoxybenzene | 75-85 |

| 2 | 2-Propyl-1,3-dimethoxybenzene | 2',4'-Dimethoxypropiophenone | 70-80 |

| 3 | This compound | 2-Propyl-1,3-dimethoxybenzene | 80-90 |

Table 2: Spectroscopic Data

| Compound | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2',4'-Dimethoxypropiophenone | C₁₁H₁₄O₃ | 194.23 | 7.7 (d), 6.5 (d), 6.4 (s), 3.9 (s), 3.8 (s), 2.9 (q), 1.2 (t) | 200.1, 163.5, 160.2, 133.1, 119.8, 105.2, 98.3, 55.6, 55.5, 31.8, 8.7 |

| 2-Propyl-1,3-dimethoxybenzene | C₁₁H₁₆O₂ | 180.24 | 7.1 (t), 6.5 (d), 3.8 (s), 2.6 (t), 1.6 (m), 0.9 (t) | 158.1, 128.9, 122.3, 104.5, 55.4, 25.9, 23.1, 14.2 |

| This compound | C₉H₁₂O₂ | 152.19 | 6.8 (t), 6.3 (d), 5.0 (s, br), 2.5 (t), 1.6 (m), 0.9 (t) | 154.2, 127.8, 118.9, 107.1, 25.3, 22.8, 14.1 |

Biological Context and Signaling Pathways

Alkylresorcinols are known to interact with various biological systems. Their amphiphilic nature allows them to incorporate into cell membranes, potentially modulating their fluidity and the function of membrane-bound proteins.[5] While the specific signaling pathways for this compound are not yet fully elucidated, related alkylresorcinols have been shown to influence several key cellular processes.

One of the prominent pathways affected by some alkylresorcinols is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[5] This pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and enhancing cellular protection.[5] It is hypothesized that this compound and its analogs may act as activators of this pathway, contributing to their potential antioxidant and cytoprotective effects.

Furthermore, some dialkylresorcinols have been identified as signaling molecules in bacteria, participating in quorum sensing, a process of cell-to-cell communication.[6] This suggests that this compound derivatives could have applications as modulators of bacterial virulence and biofilm formation.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound, a promising scaffold for the development of novel therapeutic agents. The presented three-step synthesis is efficient and utilizes readily available starting materials. The summarized quantitative data and proposed biological context offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds. Further investigation into the specific biological targets and signaling pathways of this compound and its derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

In-depth Technical Guide on 2-Propylbenzene-1,3-diol: A Theoretical and Computational Perspective

An Examination of 2-Propylbenzene-1,3-diol Reveals a Landscape Ripe for Theoretical Exploration

While this compound, a member of the resorcinol (B1680541) family, holds potential in various applications including pharmaceuticals, agrochemicals, and materials science, a comprehensive review of publicly available scientific literature reveals a significant gap in dedicated theoretical and computational studies on this specific molecule. This technical guide serves to consolidate the known physicochemical properties of this compound and, more importantly, to outline a roadmap for future computational research by drawing parallels with methodologies applied to structurally related compounds. The absence of specific research on this molecule means that the quantitative data, detailed experimental protocols for computational studies, and signaling pathways requested cannot be provided at this time. Instead, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and theoretical frameworks necessary to initiate such studies.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. This data is aggregated from various chemical databases and serves as a starting point for any theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 13331-19-6 | [1] |

| Melting Point | 103 °C | [1] |

| SMILES | CCCc1c(O)cccc1O | [1] |

| InChIKey | XDCMHOFEBFTMNL-UHFFFAOYSA-N | [1] |

Proposed Avenues for Theoretical and Computational Research

Given the lack of specific studies, this section outlines key computational methodologies that could be applied to elucidate the properties and potential activities of this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations would be a powerful tool to investigate the electronic structure, reactivity, and spectroscopic properties of this compound.

Suggested Experimental Protocol for DFT Calculations:

-

Geometry Optimization: The molecular geometry of this compound would be optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.

-

Electronic Properties: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, ionization potential, and electron affinity would be calculated to assess the molecule's reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.

-

Spectroscopic Simulations: NMR chemical shifts (¹H and ¹³C) could be calculated using the GIAO (Gauge-Including Atomic Orbital) method to aid in the interpretation of experimental NMR spectra.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target.

Suggested Experimental Protocol for Molecular Dynamics Simulations:

-

System Setup: A simulation box would be created containing one or more molecules of this compound solvated with an appropriate solvent (e.g., water, DMSO).

-

Force Field Parameterization: A suitable force field (e.g., GROMOS, AMBER, CHARMM) would be selected, and parameters for this compound would be generated if not already available.

-

Equilibration: The system would be subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to reach a stable state.

-

Production Run: A long production run (typically nanoseconds to microseconds) would be performed to generate a trajectory of the molecule's motion over time.

-

Analysis: The trajectory would be analyzed to calculate various properties, including radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, and conformational changes.

Potential Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been documented, its structural similarity to other phenolic compounds known for their antioxidant and biological activities suggests potential interactions with pathways related to oxidative stress and inflammation. A hypothetical workflow for investigating these potential interactions is presented below.